molecular formula C11H29BN2Sn B14433910 CID 85443634

CID 85443634

Katalognummer: B14433910
Molekulargewicht: 318.89 g/mol
InChI-Schlüssel: WYNBTIBYLSJPIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 85443634” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 85443634 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes steps such as condensation reactions, activation of hydroxyl groups, and the use of specific reagents to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods often include optimization of reaction conditions, use of catalysts, and purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: CID 85443634 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include various derivatives and modified versions of the original compound, which may have distinct properties and applications.

Wissenschaftliche Forschungsanwendungen

CID 85443634 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, this compound can be utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 85443634 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular functions . Understanding the mechanism of action is crucial for developing potential therapeutic applications and optimizing the compound’s efficacy and safety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 85443634 can be identified based on their chemical structure and properties. These compounds may share common functional groups, molecular frameworks, or biological activities .

Uniqueness: this compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Conclusion

This compound is a compound with significant scientific interest due to its unique chemical structure and properties. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in various fields of study. Further research on this compound can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C11H29BN2Sn

Molekulargewicht

318.89 g/mol

InChI

InChI=1S/C8H20BN2.3CH3.Sn/c1-5-10(6-2)9-11(7-3)8-4;;;;/h5-8H2,1-4H3;3*1H3;

InChI-Schlüssel

WYNBTIBYLSJPIA-UHFFFAOYSA-N

Kanonische SMILES

[B](N(CC)CC)N(CC)CC.C[Sn](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.